Benzo[C]isothiazol-4-amine is a heterocyclic compound characterized by the presence of a benzo fused isothiazole ring, which includes a nitrogen and sulfur atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. The structural uniqueness of benzo[C]isothiazol-4-amine allows it to interact with various biological targets, making it a valuable candidate for drug development.
Benzo[C]isothiazol-4-amine can be synthesized from various precursors, often involving reactions that introduce the isothiazole moiety into aromatic systems. These synthetic pathways typically utilize starting materials such as thiourea or other sulfur-containing compounds in combination with halogenated aromatic compounds.
Benzo[C]isothiazol-4-amine belongs to the class of isothiazoles, which are five-membered heterocycles containing both nitrogen and sulfur. Isothiazoles are further classified based on their substitution patterns and the nature of the substituents on the aromatic ring. This compound specifically falls under the category of fused isothiazoles due to its incorporation into a larger aromatic system.
The synthesis of benzo[C]isothiazol-4-amine can be achieved through several methods:
For instance, a typical synthesis might involve the reaction of 2-bromoaniline with thiourea in the presence of a base such as sodium hydroxide, followed by heating to promote cyclization. The reaction can be monitored using thin-layer chromatography to determine completion.
The molecular structure of benzo[C]isothiazol-4-amine consists of a benzene ring fused to an isothiazole ring. The specific arrangement includes an amine group (-NH2) at the 4-position of the isothiazole ring.
Key structural data include:
Benzo[C]isothiazol-4-amine can undergo various chemical reactions:
For example, when reacting with alkyl halides in the presence of a base like potassium carbonate, benzo[C]isothiazol-4-amine can form N-alkylated products efficiently.
The mechanism of action for benzo[C]isothiazol-4-amine in biological systems often involves its interaction with specific enzymes or receptors. For instance, it may inhibit certain enzymes involved in inflammatory pathways or microbial growth.
Studies have shown that derivatives of benzo[C]isothiazol-4-amine exhibit varying degrees of inhibition against enzymes such as acetylcholinesterase and cyclooxygenase, which are critical in neurodegenerative diseases and inflammation respectively.
Benzo[C]isothiazol-4-amine is typically a solid at room temperature, exhibiting:
Chemical properties include:
Relevant data from studies indicate that its stability profile allows for storage at room temperature without significant degradation over time.
Benzo[C]isothiazol-4-amine has several scientific uses:
The exploration of isothiazole derivatives represents a significant chapter in medicinal chemistry, dating to the mid-20th century. While simple isothiazoles were first characterized in 1956, benzisothiazoles like saccharin (2,1-benzisothiazol-3-one 1,1-dioxide) have been known since 1879 [8]. This historical dichotomy highlights the divergent developmental trajectories of simple isothiazoles versus their benzo-fused counterparts. The 1950s–1970s witnessed systematic investigations into the physicochemical properties of benzo[c]isothiazole derivatives, revealing their unique electronic configurations and aromatic character. These early studies established that benzo[c]isothiazoles exhibit planar molecular geometries with distinctive electronic distributions that facilitate interactions with biological targets [1] [8].
Table 1: Key Milestones in Isothiazole Medicinal Chemistry
Time Period | Development Focus | Representative Advancements |
---|---|---|
Pre-1950s | Benzoisothiazole applications | Saccharin synthesis (1879), early antimicrobial formulations |
1950s-1970s | Fundamental chemistry | Systematic characterization of electronic properties and ring fusion patterns |
1980s-2000s | Synthetic methodology | Oxidative cyclization techniques, copper-catalyzed N-S bond formation |
2010s-Present | Targeted drug discovery | EGFR inhibitors, antithrombotic agents, hybrid pharmacophores |
The structural evolution accelerated with the development of oxidative cyclization methods in the 1980s–1990s, enabling efficient construction of the benzoisothiazole core. Particularly significant was the discovery that 2-mercaptobenzamide precursors undergo copper-catalyzed intramolecular N–S bond formation under aerobic conditions—a methodology later refined using eco-friendly catalysts like cobalt phthalocyanine [1] [7]. Concurrently, structure-activity relationship (SAR) studies during this period revealed that substitution at the 4-position profoundly modulates bioactivity. The introduction of an amino group at this position yielded Benzo[c]isothiazol-4-amine (CAS 56910-92-0), a versatile scaffold exhibiting enhanced hydrogen-bonding capacity and nucleophilic reactivity compared to parent structures [1]. This compound exemplifies the strategic functionalization of heterocyclic cores to optimize interactions with biological macromolecules.
Benzo[c]isothiazol-4-amine (molecular formula: C₇H₆N₂S; molecular weight: 150.20 g/mol) has emerged as a privileged scaffold due to its balanced physicochemical profile. With a calculated logP of ~1.87, TPSA of 38.91 Ų, and single H-bond donor, it occupies favorable chemical space for membrane permeability and target engagement [1] [5]. The molecule's significance stems from three key attributes:
Table 2: Key Physicochemical Properties of Benzo[c]isothiazol-4-amine and Related Isomers
Parameter | Benzo[c]isothiazol-4-amine | Benzo[d]isothiazol-4-amine | Benzo[c]isothiazol-7-amine |
---|---|---|---|
CAS Number | 56910-92-0 | 1547068-06-3 | 1379298-69-7 |
IUPAC Name | 2,1-Benzothiazol-4-amine | 1,2-Benzothiazol-4-amine | 2,1-Benzothiazol-7-amine |
Hydrogen Bond Donors | 1 | 1 | 1 |
Hydrogen Bond Acceptors | 3 | 3 | 3 |
Aromatic Ring Fusion | Benzene fused to [c]-face | Benzene fused to [d]-face | Benzene fused to [c]-face |
Electron Density Distribution | Electron-deficient at N2 | Electron-deficient at N1 | Electron-deficient at N2 |
In biochemical applications, the exocyclic amine serves as a versatile handle for derivatization. Schiff base formation with aldehydes and ketones has yielded potent antiproliferative agents, exemplified by derivatives showing selective activity against leukemia cell lines (IC₅₀: 8-15 μM) [6]. Similarly, triazole hybrids synthesized via copper-catalyzed azide-alkyne cycloadditions ("click chemistry") demonstrate enhanced EGFR kinase inhibition (IC₅₀: 0.69–4.82 μM) compared to parent structures [2]. These strategic modifications leverage the molecule's intrinsic bioisosteric properties: the benzo[c]isothiazole core mimics purine motifs in ATP-binding pockets, while the 4-amino group directs hydrogen bonding with key residues like Thr854 in EGFR [1] [2].
Table 3: Strategic Derivatization Reactions of Benzo[c]isothiazol-4-amine
Reaction Type | Reagents/Conditions | Key Applications | Biological Outcomes |
---|---|---|---|
Schiff Base Formation | Aromatic aldehydes, solvent-free or catalytic conditions | Antiproliferative agents | Activity against leukemia, breast cancer cell lines |
Triazole Hybridization | Cu(I)-catalyzed azide-alkyne cycloaddition | EGFR inhibitors | IC₅₀ down to 0.69 μM; 98.5% inhibition at 10 μM |
Acylation/Amidation | Acid chlorides, anhydrides | Antiplatelet agents | Reduction of thrombus formation by >60% at 5 mg/kg |
Electrophilic Aromatic Substitution | Halogenation, nitration | Precursors for cross-coupling | Intermediate complexity for Pd-catalyzed reactions |
The molecule's versatility extends to cardiovascular therapeutics, where 2-amino-benzo[d]isothiazol-3-one derivatives (synthesized from Benzo[c]isothiazol-4-amine precursors) exhibit potent antiplatelet effects. These compounds significantly reduce thrombus formation in murine models (>60% reduction at 5 mg/kg) while demonstrating favorable bleeding time profiles compared to aspirin [10]. Such applications highlight the scaffold's capacity for multitarget engagement—modulating enzymes like phosphodiesterase and cyclooxygenase through strategic functionalization. In chemical biology, the intrinsic fluorescence of substituted derivatives enables their use as pathological probes for amyloid aggregation, leveraging the planar structure's intercalation capability [1] [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1